
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールは、ピラゾール環にジクロロフェニル基とニトロ基が結合した化学化合物です。
2. 製法
合成経路と反応条件
3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールの合成は、通常、3,5-ジクロロフェニルヒドラジンとニトロ置換ケトンを酸性または塩基性条件下で反応させることで行われます。この反応は、ヒドラゾン中間体の生成を経て進行し、ピラゾール環が環化して生成されます。この合成に使用される一般的な溶媒には、エタノールや酢酸などがあり、反応は通常、完全な転換を確実にするために高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
3. 化学反応解析
反応の種類
3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールは、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基は、触媒存在下で水素ガスなどの還元剤を用いることで、アミノ基に還元することができます。
還元: この化合物は、酸化されて対応する酸化物またはその他の誘導体を生成することができます。
置換: フェニル環上の塩素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 水素ガス、パラジウム炭素(Pd/C)触媒。
還元: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。
置換: 水酸化ナトリウム(NaOH)、炭酸カリウム(K2CO3)。
生成される主な生成物
アミノ誘導体: ニトロ基の還元によって生成されます。
酸化物: この化合物の酸化によって生成されます。
置換誘導体: 求核置換反応によって生成されます。
4. 科学研究への応用
3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールは、いくつかの科学研究において応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: さまざまな疾患の潜在的な薬物候補として研究されています。
工業: 特定の特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dichlorophenylhydrazine with a nitro-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol and acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を生成する還元を受けることができ、さまざまな生物学的効果をもたらします。この化合物は、特定の酵素または受容体を阻害することもあり、生化学的経路を調節します。
6. 類似の化合物との比較
類似の化合物
3,5-ジクロロフェニルヒドラジン: 3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールの合成における前駆体です。
3,5-ジクロロフェニルイソチオシアネート:
独自性
3-(3,5-ジクロロフェニル)-4-ニトロ-1H-ピラゾールは、ジクロロフェニル基とニトロ基の両方が存在するため、独特の化学的および生物学的特性を持っています。
類似化合物との比較
Similar Compounds
3,5-Dichlorophenylhydrazine: A precursor in the synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole.
3,5-Dichlorophenyl isothiocyanate:
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and nitro groups, which confer specific chemical and biological properties
特性
分子式 |
C9H5Cl2N3O2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC名 |
5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-1-5(2-7(11)3-6)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChIキー |
OVICXOKNQACMOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


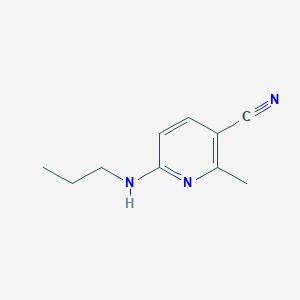
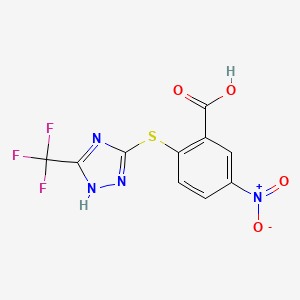
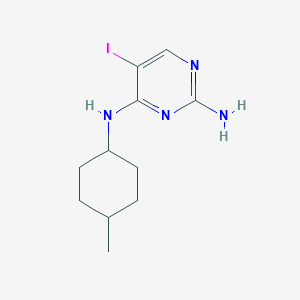
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)

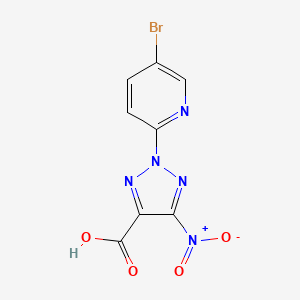
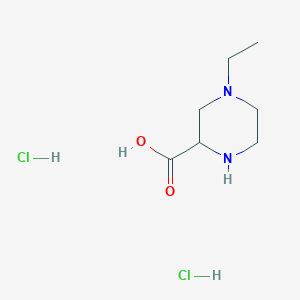

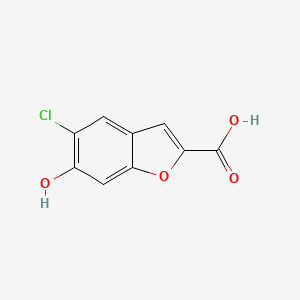

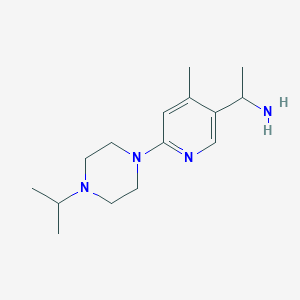


![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
